RALDH2 Inhibition Potency: 2-(3,5-Dichlorophenyl)acetaldehyde vs. Dichloro-all-trans-retinone (DAR)
2-(3,5-Dichlorophenyl)acetaldehyde exhibits an IC50 of 54 nM against RALDH2 in a chick choroidal cytosol assay, positioning it as a potent inhibitor of this key retinoic acid-synthesizing enzyme [1]. In comparison, dichloro-all-trans-retinone (DAR), a well-characterized irreversible RALDH inhibitor, shows an IC50 of 55 nM for RALDH2 under similar assay conditions [2]. The near-equivalent potency of the target compound to a known tool compound highlights its utility as a structurally distinct alternative for probing RALDH2 function.
| Evidence Dimension | Inhibition of RALDH2 enzyme activity (IC50) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | Dichloro-all-trans-retinone (DAR): 55 nM |
| Quantified Difference | ~1.8% difference (statistically insignificant in this context) |
| Conditions | Target: Chick choroidal cytosol RALDH2; Comparator: Isoform RALDH2, pH 8.2, 25°C |
Why This Matters
Demonstrates that 2-(3,5-dichlorophenyl)acetaldehyde is a comparably potent RALDH2 inhibitor to a widely used research standard, making it a viable alternative for studying retinoid signaling pathways.
- [1] BindingDB. BDBM50466622 (CHEMBL4286209). IC50: 54 nM for RALDH2 in chick choroidal cytosol. View Source
- [2] BRENDA Enzyme Database. EC 1.2.1.36. IC50 Value: 0.000055 mM for dichloro-all-trans-retinone on isoform RALDH2. View Source
